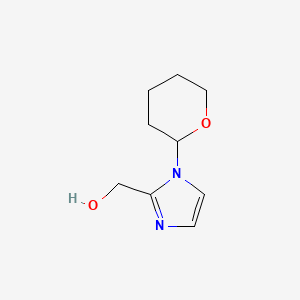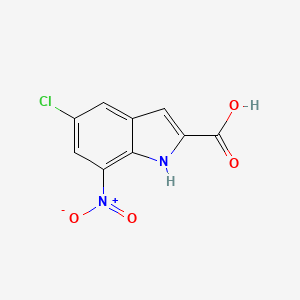
5-chloro-7-nitro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 5-chloro-1H-indole-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7th position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups (chloro and nitro) makes the indole ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur at the available positions on the ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Major Products Formed
Reduction: 5-chloro-7-amino-1H-indole-2-carboxylic acid.
Coupling: Various amides and esters depending on the reactants used.
科学研究应用
5-chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.
相似化合物的比较
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1H-indole-2-carboxylic acid: Lacks the chloro group, which can affect its binding properties and reactivity.
5-chloro-7-nitroindole: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
5-chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct electronic properties to the indole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex bioactive molecules.
属性
分子式 |
C9H5ClN2O4 |
|---|---|
分子量 |
240.60 g/mol |
IUPAC 名称 |
5-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
InChI 键 |
OITGMXKMPMPOGW-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
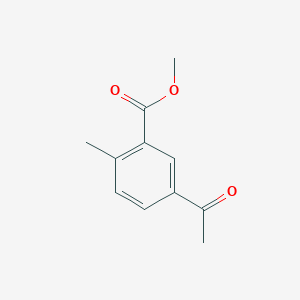
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)

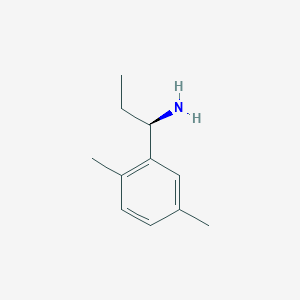
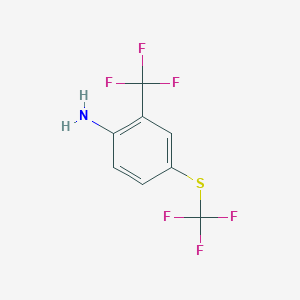
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
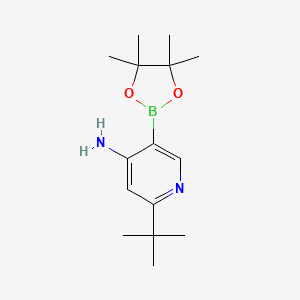
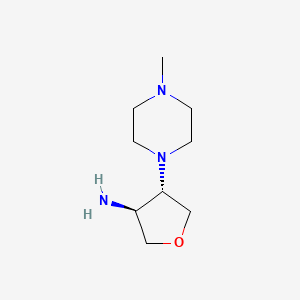
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
